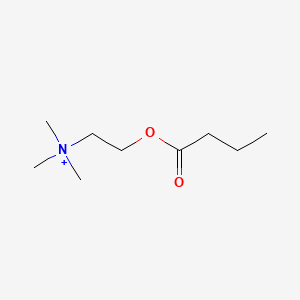

Butyrylcholine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

3922-86-9 |

|---|---|

Formule moléculaire |

C9H20NO2+ |

Poids moléculaire |

174.26 g/mol |

Nom IUPAC |

2-butanoyloxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H20NO2/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1 |

Clé InChI |

YRIBGSCJIMXMPJ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCC[N+](C)(C)C |

SMILES canonique |

CCCC(=O)OCC[N+](C)(C)C |

Apparence |

Solid powder |

Autres numéros CAS |

3922-86-9 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

18956-84-8 (bromide) 20292-68-6 (perchlorate) 2494-56-6 (iodide) 2963-78-2 (chloride) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

utyrylcholine butyrylcholine bromide butyrylcholine chloride butyrylcholine iodide butyrylcholine perchlorate |

Origine du produit |

United States |

Foundational & Exploratory

role of butyrylcholine in cholinergic transmission

An In-Depth Technical Guide on the Role of Butyrylcholinesterase in Cholinergic Transmission

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (ACh), is fundamental to cognitive processes, neuromuscular function, and autonomic regulation. While acetylcholinesterase (AChE) is recognized as the principal enzyme responsible for ACh hydrolysis, a second, related enzyme, butyrylcholinesterase (BChE), plays a crucial and increasingly appreciated role as a co-regulator of cholinergic transmission. This guide provides a comprehensive technical overview of BChE, its function in both physiological and pathological contexts—particularly Alzheimer's disease—and detailed experimental protocols for its study. Butyrylcholine, a synthetic ester, serves as a vital laboratory tool for differentiating BChE activity from that of AChE, a concept central to the methodologies discussed herein.

The Cholinergic System and the Emergence of Butyrylcholinesterase

The classical cholinergic system comprises acetylcholine, its synthesizing enzyme choline acetyltransferase (ChAT), nicotinic and muscarinic receptors, and the hydrolytic enzyme AChE.[1][2] AChE rapidly terminates synaptic transmission by breaking down ACh.[3] However, a non-neuronal cholinergic system also exists, involving cells like glia, which utilize cholinergic signaling for functions such as modulating inflammation.[4][5]

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase structurally similar to AChE but with distinct properties.[6] It is widely distributed in plasma, liver, and various tissues, including glial cells and specific neuronal populations within the brain.[7][8] Unlike the highly specific AChE, BChE exhibits broad substrate specificity, enabling it to hydrolyze not only acetylcholine but also a variety of other esters, including the muscle relaxant succinylcholine and the "hunger hormone" ghrelin.[9] Its ability to hydrolyze ACh allows it to act as a co-regulator of cholinergic transmission, particularly under conditions where AChE may be saturated or its activity compromised.[6][10]

This compound: A Tool for Differentiating Cholinesterase Activity

This compound is a synthetic choline ester that is not found naturally in the body.[11] Its primary significance is as a laboratory tool used to distinguish between the activity of BChE and AChE.[12] BChE hydrolyzes this compound at a significantly higher rate than AChE does, making it the preferred substrate for specifically measuring BChE activity in biological samples.[4] The synthesis of this compound chloride is typically achieved through the acylation of choline with butyryl chloride.[11][13]

The Role of BChE in Pathophysiology: A Focus on Alzheimer's Disease

The significance of BChE becomes particularly pronounced in neurodegenerative disorders such as Alzheimer's disease (AD). While AChE activity tends to remain stable or decline in the AD brain, BChE activity progressively increases.[8][14] Histochemical studies have revealed that BChE is found in association with hallmark AD pathologies, including β-amyloid (Aβ) plaques and neurofibrillary tangles.[7][15]

This altered enzymatic landscape suggests that as AD progresses, BChE assumes a more dominant role in ACh hydrolysis, contributing to the cholinergic deficit that underlies the cognitive decline seen in patients.[14][16] Consequently, the inhibition of BChE has become a key therapeutic strategy. Dual inhibitors that target both AChE and BChE, such as rivastigmine, have shown clinical benefits, supporting the therapeutic relevance of BChE.[7]

Quantitative Data on BChE Activity and Inhibition

Quantitative analysis is essential for understanding the enzymatic characteristics of BChE and for developing targeted inhibitors.

Table 1: Substrate Specificity of Human Cholinesterases

This table summarizes the relative hydrolytic efficiency of AChE and BChE for their primary substrates. BChE demonstrates significantly higher efficiency in hydrolyzing butyryl-based esters.

| Enzyme | Primary Endogenous Substrate | Preferred Laboratory Substrate | Relative Hydrolysis Rate (this compound vs. Acetylcholine) | Notes |

| Acetylcholinesterase (AChE) | Acetylcholine | Acetylthiocholine | Low | Exhibits substrate inhibition at high acetylcholine concentrations.[1] |

| Butyrylcholinesterase (BChE) | Various esters (e.g., Ghrelin) | Butyrylthiocholine | High (approx. 2.5x higher for this compound) | Exhibits substrate activation at high concentrations.[1] Can efficiently hydrolyze larger esters. |

Table 2: BChE in Alzheimer's Disease (AD) vs. Healthy Controls

This table presents quantitative findings on the alteration of BChE in the brains of AD patients.

| Metric | Brain Region | Observation in AD Brains | Significance |

| BChE-Associated Pathology Burden | Orbitofrontal Cortex | 9.3-fold increase compared to cognitively normal individuals with Aβ plaques.[6][15][17] | Highlights BChE's strong association with AD pathology. |

| Diagnostic Performance (AUC) | Orbitofrontal Cortex | 1.0 (Sensitivity/Specificity = 100%)[6][15][17] | Suggests BChE quantification is a highly accurate and specific biomarker for distinguishing AD from other dementias and healthy aging.[15] |

| Ratio of BChE to AChE Activity | General Brain Tissue | Increases from approximately 1:5 in healthy brains to as high as 11:1 in advanced AD.[7] | Demonstrates the shift in cholinergic regulation from AChE to BChE during disease progression. |

Table 3: IC₅₀ Values of Select Cholinesterase Inhibitors

The half-maximal inhibitory concentration (IC₅₀) indicates the potency of an inhibitor. Lower values denote higher potency. This table showcases inhibitors with varying selectivity for BChE.

| Inhibitor | Target(s) | BChE IC₅₀ (nM) | AChE IC₅₀ (nM) | Selectivity (AChE/BChE) | Reference(s) |

| G801-0274 | Selective BChE | 31 | 2050 | ~66 | [9] |

| Cymserine | Selective BChE | 63 - 100 | >1000 | >10 | [16] |

| Compound 87 | Selective BChE | 3.8 | >10,000 | >2600 | [18] |

| Rivastigmine | Dual | ~2500 (2.5 µM) | ~33000 (33 µM) | ~13.2 | [19] |

| Donepezil | Selective AChE | 7950 | 30 | 0.0037 | [20] |

| NSC620023 | Selective BChE | <50 | No inhibition | Very High | [7] |

Experimental Protocols

Accurate measurement of BChE activity is critical for both basic research and clinical diagnostics.

Protocol for Measuring BChE Activity in Serum/Plasma (Ellman's Method)

This protocol is adapted from the widely used colorimetric assay developed by Ellman et al. and is suitable for a 96-well microplate format.[21][22][23]

Principle: BChE hydrolyzes the substrate S-butyrylthiocholine iodide (BTCI) into butyrate and thiocholine. The released thiocholine has a free sulfhydryl group that reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent), cleaving the disulfide bond to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to BChE activity.

Materials and Reagents:

-

Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.

-

DTNB Solution: 10 mM DTNB in Reaction Buffer.

-

BTCI Solution (Substrate): 75 mM S-butyrylthiocholine iodide in deionized water.

-

Sample: Human serum or plasma.

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

-

Sample Preparation: Prepare a 1:400 dilution of the serum/plasma sample with cold Reaction Buffer. A high dilution is crucial to ensure a linear reaction rate.[21]

-

Assay Setup (per well):

-

Add 150 µL of Reaction Buffer.

-

Add 10 µL of the diluted sample.

-

Add 20 µL of 10 mM DTNB solution.

-

For inhibitor studies: Add inhibitor solution at desired concentrations and adjust buffer volume accordingly. For controls, add vehicle buffer.

-

-

Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the temperature to equilibrate and for any non-enzymatic reactions with DTNB to complete.[21]

-

Reaction Initiation: Initiate the reaction by adding 20 µL of 75 mM BTCI solution to each well. The final concentration of BTCI in a ~200 µL volume will be approximately 7.5 mM.

-

Measurement: Immediately place the plate in the microplate reader and begin kinetic measurements. Read the absorbance at 412 nm every minute for 10-20 minutes.

-

Calculation: Determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve. Enzyme activity is calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min × Total Assay Volume) / (ε × Sample Volume × Pathlength)

-

Where ε (molar extinction coefficient) for TNB is 14,150 M⁻¹cm⁻¹.

-

Protocol for BChE Histochemistry in Brain Tissue

This protocol allows for the visualization of BChE enzymatic activity directly in tissue sections. It is crucial for studying the anatomical localization of BChE in relation to pathological features.[24][25][26]

Principle: Similar to the Ellman method, the enzyme in the tissue hydrolyzes a thiocholine substrate. The resulting thiocholine is captured by a metal ion (e.g., copper) to form an insoluble precipitate at the site of enzyme activity, which is then visualized.

Materials and Reagents:

-

Fixative: 4% Paraformaldehyde in 0.1 M Phosphate Buffer (PB), pH 7.4.

-

Substrate Solution: Butyrylthiocholine iodide (BTCI).

-

Buffer: 0.1 M Maleate buffer, pH 6.0.

-

Reagents: Sodium citrate, copper sulfate, potassium ferricyanide.

-

Cryostat or microtome for sectioning.

-

Microscope slides.

Procedure:

-

Tissue Preparation:

-

Perfuse the animal or fix the human brain tissue block in 4% paraformaldehyde for 24-48 hours.[26]

-

Cryoprotect the tissue by sinking it in a 30% sucrose solution in PB.

-

Section the frozen tissue at 40-50 µm using a cryostat.

-

-

Inhibitor Pre-treatment (Optional but Recommended): To specifically visualize BChE, pre-incubate sections in a buffer containing a selective AChE inhibitor (e.g., BW284c51) to block endogenous AChE activity.

-

Histochemical Reaction:

-

Prepare the incubation medium containing maleate buffer, sodium citrate, copper sulfate, potassium ferricyanide, and the BTCI substrate.

-

Incubate the free-floating sections in this medium at 37°C for 1-4 hours, or until the desired staining intensity is achieved. The reaction produces a copper ferricyanide precipitate (Hatchett's brown) at sites of BChE activity.

-

-

Visualization and Mounting:

-

Rinse the sections thoroughly in buffer.

-

Mount the sections onto gelatin-coated slides.

-

Dehydrate through a graded series of ethanol, clear with xylene, and coverslip with a permanent mounting medium.

-

-

Analysis: Examine the sections under a light microscope. BChE-rich neurons and glial cells will appear as brown-stained structures.[25]

Visualizations: Pathways and Workflows

Diagram 1: Cholinergic Transmission Co-Regulated by AChE and BChE

Caption: Cholinergic synapse showing ACh hydrolysis by both AChE and BChE.

Diagram 2: Experimental Workflow for BChE Activity Assay (Ellman's Method)

Caption: Step-by-step workflow for the Ellman's method to quantify BChE activity.

Diagram 3: BChE Signaling in Neuroinflammation

Caption: BChE modulates glial anti-inflammatory signaling by regulating ACh levels.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. frontiersin.org [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of Glial Cells Related Signaling Pathways Involved in the Neuroinflammatory Response of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]

- 10. Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy this compound chloride | 2963-78-2 [smolecule.com]

- 12. scbt.com [scbt.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 15. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Highly selective butyrylcholinesterase inhibitors related to Amaryllidaceae alkaloids - Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. broadpharm.com [broadpharm.com]

- 24. Immunohistochemical analysis of hippocampal butyrylcholinesterase: Implications for regional vulnerability in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Butyrylcholinesterase-rich neurons in rat brain demonstrated by a sensitive histochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cholinesterase histochemistry in the human brain: effect of various fixation and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Roles of Butyrylcholinesterase: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that, while structurally similar to acetylcholinesterase (AChE), possesses distinct physiological functions and substrate specificities.[1][2] Historically considered a "backup" enzyme to AChE, recent research has unveiled its multifaceted roles in cholinergic signaling, detoxification of xenobiotics, lipid metabolism, and the regulation of signaling molecules.[3][4] Furthermore, its involvement in the pathophysiology of neurodegenerative diseases and inflammation has positioned BChE as a significant target for drug development and a valuable biomarker.[3][5] This technical guide provides an in-depth exploration of the core physiological functions of BChE, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Physiological Functions

Enzymatic Hydrolysis of Cholinesters and Neurotransmitter Modulation

While AChE is the primary enzyme responsible for the rapid hydrolysis of acetylcholine (ACh) at the neuromuscular junction and cholinergic synapses, BChE also contributes to the regulation of cholinergic neurotransmission.[2][6] In conditions where AChE activity is compromised or absent, BChE can hydrolyze ACh, thereby modulating the intensity and duration of cholinergic signaling.[1] This function is particularly relevant in specific brain regions where BChE is prominently expressed, such as the amygdala, hippocampus, and thalamus.[7] BChE exhibits a broader substrate specificity than AChE, hydrolyzing not only acetylcholine but also other choline esters like butyrylcholine and succinylcholine.[8]

Detoxification of Xenobiotics and Pharmacological Agents

A critical physiological role of BChE is the detoxification of a wide range of xenobiotics containing ester linkages.[3] The enzyme is abundant in the plasma, liver, and lungs, positioning it as a first line of defense against ingested or inhaled toxins.[1][9]

-

Succinylcholine: This muscle relaxant, commonly used in anesthesia, is rapidly hydrolyzed and inactivated by BChE.[1] Individuals with genetic variants of the BCHE gene that result in low or absent BChE activity experience prolonged muscle paralysis and apnea upon administration of succinylcholine.[1][10]

-

Cocaine: BChE is the primary enzyme responsible for the metabolism of cocaine in human plasma, hydrolyzing it to the inactive metabolite ecgonine methyl ester.[11][12] Enhancing BChE activity is a promising therapeutic strategy for treating cocaine overdose and addiction.[7][13][14]

-

Pesticides and Nerve Agents: BChE can act as a scavenger for organophosphate and carbamate pesticides and nerve agents, mitigating their toxicity by binding to and hydrolyzing these compounds.[3]

Regulation of Lipid Metabolism and Energy Homeostasis

Emerging evidence has implicated BChE in the regulation of lipid metabolism and energy balance.[15][16] The enzyme is found in tissues actively involved in lipid metabolism, such as the liver and intestine.[15] BChE activity has been positively correlated with levels of triglycerides and cholesterol in some studies.[17] Furthermore, BChE is capable of hydrolyzing long-chain acylcholines, which are lipid-derived signaling molecules, suggesting a role in lipolysis.[11]

A key aspect of BChE's role in metabolism is its ability to hydrolyze ghrelin, the "hunger hormone."[18][19] By deacylating ghrelin, BChE inactivates it, thereby influencing appetite, food intake, and body weight.[18][20][21] Studies in BChE knockout mice have shown increased susceptibility to diet-induced obesity.[18][22]

Involvement in Inflammation

BChE plays a role in modulating the inflammatory response, primarily through its regulation of acetylcholine levels.[3] Acetylcholine is a key signaling molecule in the "cholinergic anti-inflammatory pathway," a neural circuit that inhibits the production of pro-inflammatory cytokines by immune cells.[4][18][23] By hydrolyzing acetylcholine, BChE can influence the magnitude of this anti-inflammatory effect.[24] Reduced BChE activity has been associated with severe systemic inflammation in critically ill patients.[12]

Role in Neurodegenerative Diseases

BChE has been increasingly implicated in the pathology of neurodegenerative disorders, particularly Alzheimer's disease (AD).[2][7] In the brains of individuals with AD, BChE activity is often elevated, while AChE activity is decreased.[5] BChE is found in association with amyloid-beta (Aβ) plaques, a hallmark of AD, and may play a role in the aggregation of Aβ peptides.[12][25] This has led to the development of BChE inhibitors as a therapeutic strategy for AD.[2]

Quantitative Data: Kinetic Parameters of BChE

The enzymatic activity of BChE is characterized by its kinetic parameters for various substrates and its sensitivity to inhibitors.

Table 1: Michaelis-Menten Constants (Km) and Catalytic Constants (kcat) for Selected BChE Substrates

| Substrate | Km (µM) | kcat (min-1) | Source |

| Acetylcholine | 1,400 | 9.6 x 105 | [17] |

| Butyrylthiocholine | 130 | 1.56 x 105 | [26] |

| Succinylcholine | 25 | - | [27] |

| Cocaine | 4.5 | 4.1 | [28] |

| Cocaethylene | 7.5 | 3.3 | [10][29] |

| Norcocaine | 15 | 2.8 | [30][31] |

| Ghrelin | 3.6 | 2.2 | [5][21] |

| Ghrelin | <1 | ~1.4 | [22] |

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, enzyme source).

Table 2: Inhibitory Potency (IC50) of Selected Compounds against Human BChE

| Inhibitor | IC50 | Source |

| Donepezil | 6.7 nM | [20] |

| Tacrine | 77 nM | [20] |

| Rivastigmine | 3,500 nM | [32] |

| Bambuterol | 3 nM | [1][19] |

| Ethopropazine | 210 nM | [3] |

| Ethopropazine | 1,600 nM | [13] |

| Diethylumbelliferyl phosphate | 10 nM | [23] |

| Fenoverine | 90 nM | [23] |

Note: IC50 values are dependent on substrate concentration and other assay conditions.

Experimental Protocols

Measurement of Butyrylcholinesterase Activity using Ellman's Assay

This spectrophotometric method is widely used for determining cholinesterase activity.

Principle: The assay is based on the hydrolysis of a thiocholine ester substrate (e.g., S-butyrylthiocholine iodide) by BChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[2]

Reagents:

-

Phosphate Buffer (0.1 M, pH 7.4)

-

DTNB solution (0.5 mM in phosphate buffer)

-

S-butyrylthiocholine iodide (BTC) solution (5 mM in deionized water)

-

Enzyme source (e.g., diluted serum or plasma, tissue homogenate)

Procedure (96-well plate format):

-

Sample Preparation: Prepare appropriate dilutions of the enzyme source in phosphate buffer. For human serum, a 400-fold dilution is often recommended.[32]

-

Assay Setup:

-

Blank: Add 190 µL of phosphate buffer and 10 µL of DTNB solution.

-

Sample: Add 180 µL of phosphate buffer, 10 µL of the diluted enzyme sample, and 10 µL of DTNB solution.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow for the reaction of any free sulfhydryl groups in the sample with DTNB.[32]

-

Initiate Reaction: Add 10 µL of the BTC solution to all wells to start the enzymatic reaction. The final volume in each well will be 210 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

-

Calculation of BChE Activity:

-

Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Correct for non-enzymatic hydrolysis by subtracting the ΔAbs/min of the blank from the ΔAbs/min of the samples.

-

Calculate the BChE activity using the Beer-Lambert law: Activity (U/L) = (ΔAbs/min * Total Assay Volume (L)) / (ε * Path Length (cm) * Sample Volume (L)) where ε (molar extinction coefficient) for 5-thio-2-nitrobenzoate is 14,150 M-1cm-1.

-

Radiometric Assay for Ghrelin Deacylation by BChE

This high-throughput assay is used to characterize the enzymatic hydrolysis of ghrelin.

Principle: The assay measures the liberation of [3H]-octanoic acid from [3H]-octanoyl ghrelin following hydrolysis by BChE. The liberated [3H]-octanoic acid is separated from the unreacted substrate by solvent partitioning and quantified by liquid scintillation counting.[2]

Reagents:

-

[3H]-octanoyl-human ghrelin

-

Purified human BChE

-

Tris-acetate buffer (10 mM, pH 7.4)

-

Hydrochloric acid (HCl)

-

Toluene

-

Scintillation cocktail

Procedure:

-

Substrate Preparation: Dilute [3H]-octanoyl-human ghrelin in 0.02 N HCl and wash with toluene to remove any spontaneously released [3H]-octanoic acid.

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the purified BChE with the [3H]-octanoyl ghrelin substrate in Tris-acetate buffer.

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding HCl.

-

Add toluene to the tube, vortex vigorously to partition the [3H]-octanoic acid into the organic phase, and then centrifuge to separate the phases.

-

-

Quantification:

-

Transfer an aliquot of the upper toluene phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [3H]-octanoic acid produced based on the measured radioactivity and the specific activity of the [3H]-octanoyl ghrelin.

-

Determine the kinetic parameters (Km and kcat) by performing the assay with varying concentrations of unlabeled ghrelin.[2]

-

Signaling Pathways and Experimental Workflows

Cholinergic Anti-inflammatory Pathway

The cholinergic anti-inflammatory pathway is a neuro-immune axis that regulates the inflammatory response.

Caption: The Cholinergic Anti-inflammatory Pathway.

BChE in Cocaine Detoxification: An Experimental Workflow

This workflow outlines the key steps in evaluating the efficacy of BChE in accelerating cocaine metabolism in vivo.

References

- 1. Bambuterol hydrochloride | 81732-46-9 | Benchchem [benchchem.com]

- 2. Radiometric Assay of Ghrelin Hydrolase Activity and 3H-Ghrelin Distribution into Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing cocaine metabolism with butyrylcholinesterase as a treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic characterization of human butyrylcholinesterase mutants for hydrolysis of cocaethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butyrylcholinesterase accelerates cocaine metabolism: in vitro and in vivo effects in nonhuman primates and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Treating Cocaine Addiction, Obesity, and Emotional Disorders by Viral Gene Transfer of Butyrylcholinesterase [frontiersin.org]

- 13. Ethopropazine Hydrochloride | Parsidol | Profenamine | TargetMol [targetmol.com]

- 14. Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Enhancement of Fear Extinction Memory and Resistance to Age-Related Cognitive Decline in Butyrylcholinesterase Knockout Mice and (R)-Bambuterol Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Physiological Roles for Butyrylcholinesterase: A BChE-Ghrelin Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pure human butyrylcholinesterase hydrolyzes octanoyl ghrelin to desacyl ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Biochemical and genetic analysis of butyrylcholinesterase (BChE) in a family, due to prolonged neuromuscular blockade after the use of succinylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Preparation and in vivo characterization of a cocaine hydrolase engineered from human butyrylcholinesterase for metabolizing cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Kinetic characterization of human butyrylcholinesterase mutants for the hydrolysis of cocaethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Diethylumbelliferyl phosphate inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. d-nb.info [d-nb.info]

The BChE-Ghrelin Axis: A Technical Guide to the Metabolic and Physiological Interplay

Executive Summary

Long considered an enzyme with redundant or non-specific physiological functions, butyrylcholinesterase (BChE) has emerged as a critical regulator of metabolic and behavioral pathways. This technical guide provides an in-depth examination of the pivotal role BChE plays in the metabolism of ghrelin, the body's primary orexigenic "hunger" hormone. BChE-mediated deacylation of ghrelin inactivates the peptide, profoundly impacting energy homeostasis, glucose metabolism, and even complex behaviors such as aggression. This document synthesizes key quantitative data, details essential experimental protocols for studying the BChE-ghrelin axis, and provides visual representations of the core biological pathways and workflows. The findings presented underscore the potential of targeting this axis for therapeutic intervention in metabolic and psychosocial disorders.

Introduction: Unveiling a Critical Metabolic Partnership

Ghrelin: The Acylated "Hunger" Hormone

Ghrelin is a 28-amino acid peptide hormone, predominantly produced by the stomach, that acts as a potent stimulator of appetite and growth hormone release.[1][2] It exists in two primary forms: acylated ghrelin (AG) and des-acylated ghrelin (DAG).[2] The biological activity of ghrelin is critically dependent on the acylation of its third serine residue (Ser3) with an n-octanoyl group.[1][3] This modification, catalyzed by the enzyme ghrelin-O-acyltransferase (GOAT), allows acylated ghrelin to bind and activate its cognate receptor, the growth hormone secretagogue receptor 1a (GHSR1a).[1][2] Des-acyl ghrelin, which lacks this fatty acid chain, does not activate GHSR1a and is generally considered the inactive form of the hormone, though it may have other physiological targets.[1]

Butyrylcholinesterase (BChE): An Enzyme with a Newly Defined Role

Butyrylcholinesterase (BChE, E.C. 3.1.1.8) is a serine hydrolase synthesized primarily in the liver and found in high concentrations in plasma.[4] For decades, it was regarded as an "orphan enzyme" whose main functions were thought to involve the metabolism of dietary esters and the hydrolysis of xenobiotics like the muscle relaxant succinylcholine.[1][5] However, a seminal discovery in 2004 revealed that BChE is capable of hydrolyzing the ester bond of acylated ghrelin.[1] This action cleaves the essential octanoyl group, converting active AG into inactive DAG.[1][2] This finding has repositioned BChE as a key physiological regulator of a vital hormonal system.

The BChE-Ghrelin Axis: Mechanism and Kinetics

The primary interaction within this axis is the enzymatic inactivation of ghrelin by BChE. By hydrolyzing the octanoyl ester on Ser3, BChE effectively terminates ghrelin's signaling through the GHSR1a receptor.[1] Molecular dynamics simulations have shown that despite ghrelin's large size compared to typical BChE substrates, its first five residues can fit sterically and electrostatically into the BChE active site, positioning the crucial ester bond for efficient hydrolysis.[6]

The interaction has been characterized kinetically, demonstrating its physiological relevance. While less efficient than with smaller substrates, BChE can exert a strong influence on circulating ghrelin levels.[1]

Table 1: Kinetic Parameters of Human BChE with Acylated Ghrelin

| Parameter | Reported Value | Source |

| Km (Michaelis Constant) | 3.6 ± 0.3 µM | [1] |

| kcat (Turnover Number) | 2.2 ± 0.1 min-1 | [1] |

| Km (Michaelis Constant) | <1 µM | [7] |

| kcat (Turnover Number) | ~1.4 min-1 | [7] |

Physiological Impact of the BChE-Ghrelin Interaction

Alterations in BChE activity, whether genetic or induced, have profound consequences on ghrelin levels and downstream physiological processes, including metabolism and behavior.

Regulation of Circulating Ghrelin Levels

-

BChE Overexpression: Studies using viral gene transfer in mice to elevate plasma BChE levels have demonstrated a dose-dependent reduction in circulating acyl-ghrelin.[1] At high levels of BChE expression (~100-fold above normal), plasma ghrelin can be reduced by over 90%, with a corresponding increase in des-acyl ghrelin.[6][8]

-

BChE Knockout (KO): Conversely, mice with a genetic deletion of BChE (BChE-KO) exhibit plasma ghrelin levels that are consistently 40-50% higher than their wild-type counterparts.[1][9]

-

BChE Inhibition: Pharmacological inhibition of BChE with selective inhibitors like iso-OMPA has been shown to restore ghrelin levels to near-normal in mice that were previously overexpressing BChE.[1][8]

Table 2: In Vivo Effects of Altered BChE Activity on Ghrelin Levels in Mice

| Animal Model | Method | Key Finding on Ghrelin Levels | Source |

| BChE Overexpression | AAV Gene Transfer (high dose) | ~95% decrease in acyl-ghrelin; 1.8-fold increase in des-acyl ghrelin. | [6][8] |

| BChE Knockout (KO) | Genetic Deletion | 40-54% increase in plasma acyl-ghrelin compared to wild-type. | [1][8] |

| BChE Inhibition | iso-OMPA administration in BChE-overexpressing mice | Acyl-ghrelin levels returned to near-normal for 12-24 hours. | [1][8] |

Impact on Metabolism and Behavior

The regulation of ghrelin by BChE has significant consequences for energy homeostasis and behavior.

-

Weight Gain and Glucose Homeostasis: BChE-KO mice are prone to obesity and insulin resistance, particularly when placed on a high-fat diet.[4][5] Systemic BChE gene therapy in these mice can normalize food intake and prevent excessive weight gain.[4][10] This suggests BChE plays a crucial role in managing energy balance, especially under conditions of caloric excess.[4]

-

Aggression and Stress: A surprising finding was the link between the BChE-ghrelin axis and behavior. Mice overexpressing BChE, and thus having low active ghrelin levels, exhibit significantly reduced aggression.[5][6] In contrast, BChE-KO mice, with their elevated ghrelin levels, are more aggressive.[6][8] This indicates that BChE-catalyzed ghrelin hydrolysis influences social stress and aggression.[6]

Key Experimental Protocols

Studying the BChE-ghrelin axis requires precise methodologies to ensure accurate quantification and interpretation. The rapid enzymatic degradation of acyl-ghrelin ex vivo necessitates strict sample handling protocols.

Protocol for Quantification of Ghrelin Isoforms from Plasma

This protocol is critical for accurately measuring endogenous levels of acyl- and des-acyl ghrelin.

-

Blood Collection: Collect whole blood into pre-chilled EDTA tubes containing a serine protease/esterase inhibitor such as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) to a final concentration of 1-4 mM.[11][12] This step is crucial to prevent the immediate ex vivo deacylation of ghrelin by BChE and other plasma esterases.

-

Centrifugation: Centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C as soon as possible after collection (ideally within 30 minutes).[12]

-

Plasma Acidification: Immediately transfer the resulting plasma to a new polypropylene tube. For every 1 mL of plasma, add 100-200 µL of 1 N HCl to lower the pH and further stabilize the acylated ghrelin.[11][12] Mix gently by inversion.

-

Storage: Store the acidified plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

-

Quantification (ELISA): Use separate, highly specific two-site sandwich ELISA kits designed for the distinct measurement of acyl-ghrelin and des-acyl ghrelin.[13][14][15] These assays typically use one antibody targeting the C-terminus and a second antibody specific to either the N-terminus with the octanoyl group (for AG) or without it (for DAG). Follow the manufacturer's instructions for the assay procedure.

Protocol for In Vitro Ghrelin Hydrolysis Assay (Radiometric)

This method provides a quantitative measure of BChE's enzymatic activity on ghrelin.[16]

-

Reagents:

-

[3H]-octanoyl ghrelin (radiolabeled substrate).

-

Unlabeled acylated ghrelin.

-

Purified human BChE.

-

Reaction Buffer (e.g., 10 mM Tris-acetate, pH 7.4).

-

Stop Solution (e.g., 0.5 M HCl).

-

Scintillation Fluid (e.g., Toluene-based).

-

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified BChE, and a mixture of unlabeled and [3H]-octanoyl ghrelin. For kinetic analysis, vary the concentration of unlabeled ghrelin.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes). The optimal pH is between 7.0 and 7.6.[16]

-

Reaction Termination: Stop the reaction by adding the acidic stop solution. This acidifies the [3H]-octanoic acid that has been liberated by BChE hydrolysis.

-

Phase Separation: Add an equal volume of toluene to the tube. Vortex vigorously to partition the neutralized, hydrophobic [3H]-octanoic acid into the upper toluene phase, while the charged [3H]-octanoyl ghrelin peptide remains in the lower aqueous phase.

-

Quantification: Carefully transfer a known volume of the upper toluene phase into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The measured counts are directly proportional to the amount of ghrelin hydrolyzed.

Conclusion and Future Directions

The body of evidence compellingly establishes butyrylcholinesterase as a key enzyme in ghrelin metabolism. The BChE-ghrelin axis represents a critical control point for regulating energy balance, glucose homeostasis, and complex behaviors. The data from kinetic, overexpression, and knockout studies collectively demonstrate that BChE's hydrolysis of acyl-ghrelin is not an incidental reaction but a physiologically significant regulatory mechanism.

For researchers and drug development professionals, this axis presents a promising target. Intelligent manipulation of BChE activity—through selective inhibitors, enzyme replacement strategies, or gene therapies—could offer novel therapeutic avenues for a range of conditions, including:

-

Metabolic Disorders: Enhancing BChE activity could be a strategy to lower active ghrelin levels in the treatment of obesity and insulin resistance.

-

Psychosocial and Behavioral Disorders: Modulating BChE and ghrelin levels may have therapeutic potential for conditions linked to stress and aggression.

-

Cachexia and Anorexia: Conversely, controlled inhibition of BChE could raise levels of orexigenic acyl-ghrelin, providing a potential treatment for muscle wasting and appetite loss associated with chronic diseases.

Future research should focus on developing more specific and potent modulators of BChE activity and further elucidating the role of the BChE-ghrelin axis within specific brain circuits to untangle its complex effects on behavior and central metabolic control.

References

- 1. Physiological Roles for Butyrylcholinesterase: A BChE-Ghrelin Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Acylation, a Conductor of Ghrelin Function in Brain Health and Disease [frontiersin.org]

- 4. Butyrylcholinesterase regulates central ghrelin signaling and has an impact on food intake and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological roles for butyrylcholinesterase: A BChE-ghrelin axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Pure human butyrylcholinesterase hydrolyzes octanoyl ghrelin to desacyl ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma butyrylcholinesterase regulates ghrelin to control aggression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Butyrylcholinesterase regulates central ghrelin signaling and has an impact on food intake and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separate measurement of plasma levels of acylated and desacyl ghrelin in healthy subjects using a new direct ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Pharmacokinetics of Acyl, Desacyl and Total Ghrelin in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radiometric Assay of Ghrelin Hydrolase Activity and 3H-Ghrelin Distribution into Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Butyrylcholinesterase Inhibitors for Alzheimer's Disease: A Technical Guide

Introduction

Alzheimer's disease (AD), the most prevalent form of dementia, is characterized by a progressive decline in cognitive function.[1] The cholinergic hypothesis, a cornerstone of AD research, posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive symptoms of the disease.[1] Cholinesterase inhibitors (ChEIs) are a first-line therapy for the symptomatic treatment of mild-to-moderate AD, working by increasing the levels of ACh in the brain.[1][2] While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh hydrolysis in a healthy brain, its levels decrease as AD progresses.[2][3] Conversely, the activity of butyrylcholinesterase (BChE), another enzyme capable of hydrolyzing ACh, remains stable or even increases in the AD brain, suggesting its growing importance in ACh regulation as the disease advances.[2][3][4] This shift in the AChE/BChE ratio highlights BChE as a critical therapeutic target for AD.[5] Furthermore, emerging evidence suggests BChE's involvement in the maturation of amyloid-β (Aβ) plaques and neuroinflammation, further underscoring its role in AD pathogenesis.[6][7]

This technical guide provides an in-depth overview of the discovery and development of BChE inhibitors for the treatment of Alzheimer's disease. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the quantitative data of key inhibitors, detailed experimental protocols for their evaluation, and the signaling pathways implicated in their mechanism of action.

Quantitative Data of Butyrylcholinesterase Inhibitors

The efficacy of BChE inhibitors is quantified by several parameters, primarily the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the selectivity ratio for BChE over AChE. A lower IC50 or Ki value indicates greater potency. High selectivity for BChE is often desired to minimize side effects associated with the inhibition of AChE in the periphery.[5] The following tables summarize the quantitative data for a range of BChE inhibitors, including dual inhibitors and those with a preference for BChE.

| Compound | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Ratio (AChE/BChE) | Reference(s) |

| Rivastigmine | 0.495 | 74.2 | 0.0067 | [8] |

| Donepezil | 5.91 | 0.096 | 61.56 | [8] |

| Galantamine | 9.9 (µg/mL) | 0.31 (µg/mL) | 0.03 | [9] |

| Tacrine | 0.014 | 0.107 | 0.13 | [8] |

| Compound 8e | 0.066 (huBuChE) | - | Selective | [10][11] |

| Cymserine Analogs | Potent and Selective | - | Selective | [12] |

| NSC620023 | <0.05 | >5 | >100 | [5] |

| NSC164949 | 0.01 | 2.1 | 0.0048 | [5] |

| NSC164952 | <0.05 | 2.6 | <0.019 | [5] |

| Compound 4 | 8.3 | - | - | [13] |

| Compound 12 | - | 17.41 ± 0.22 | - | [12] |

| Compound 1 | 0.12 ± 0.09 | - | Selective | [12] |

| Compound 7 | 0.38 ± 0.01 | - | Selective | [12] |

| Uleine | 24.0 ± 1.5 | 279.0 ± 4.5 | 0.086 | [14] |

| EGCG | 0.0251 (µmol/mL) | 0.0148 (µmol/mL) | 1.7 | [15][16] |

| REVERC3 | 33.59 (µg/mL) | 29.08 (µg/mL) | 1.15 | [9] |

| Rhanteriol | 10.41 ± 0.03 | - | - | [17] |

| (R)-(-)-3 | 0.012 | 21.8 | 1817 | [18] |

| (S)-(+)-3 | 0.056 | 6.55 | 117 | [18] |

Table 1: Inhibitory Potency and Selectivity of Various BChE Inhibitors. This table provides a comparative overview of the inhibitory activities of several compounds against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity ratio is calculated as (IC50 for AChE) / (IC50 for BChE), where a higher value indicates greater selectivity for BChE. Data is compiled from multiple sources as referenced.

Experimental Protocols

The discovery and characterization of BChE inhibitors rely on a suite of well-established experimental protocols. These assays are crucial for determining the potency, selectivity, and therapeutic potential of candidate compounds.

In Vitro Enzyme Inhibition Assay: Ellman's Method

Ellman's method is a widely used, simple, and reliable colorimetric assay to measure cholinesterase activity and screen for inhibitors.[2][16]

Principle: The assay is based on the hydrolysis of the substrate, butyrylthiocholine (BTCh), by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[2] The rate of color formation is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of BTCh hydrolysis is reduced, leading to a decreased rate of color formation.[2]

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB Solution

-

75 mM Butyrylthiocholine Iodide (BTCI) Solution[2]

-

BChE enzyme solution (e.g., from equine serum)

-

Test inhibitor solutions at various concentrations

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Plate Setup:

-

Blank: Contains all reagents except the enzyme.

-

Control (100% activity): Contains all reagents except the inhibitor (substitute with solvent).

-

Test Sample: Contains all reagents, including the test inhibitor at a specific concentration.

-

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

-

Phosphate Buffer

-

DTNB solution

-

Inhibitor solution (or solvent for control)

-

BChE enzyme solution

-

-

Pre-incubation: Gently mix the contents of the wells and incubate the plate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C or 37°C).[2][13]

-

Initiation of Reaction: Add the BTCI solution to each well to start the enzymatic reaction.

-

Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for 30-60 minutes.[19]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

In Vivo Assessment of Cognitive Enhancement: The Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of AD.[1][4][6][7][10]

Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform submerged in a circular pool. The animal learns the platform's location by using distal spatial cues around the room. Improved performance, measured by a decrease in the time (escape latency) and path length to find the platform over successive trials, indicates learning and memory function.

Apparatus:

-

A large circular pool (typically 1.2-1.8 m in diameter) filled with water made opaque with non-toxic paint.[6]

-

A small escape platform submerged 1-2 cm below the water surface.

-

A video tracking system to record and analyze the animal's swimming path.

-

Various high-contrast spatial cues placed around the room.

Procedure:

-

Acclimation and Visible Platform Training (Day 1):

-

Allow the animals to acclimate to the experimental room.

-

Conduct trials with a visible platform (marked with a flag) to ensure the animals are not visually impaired and can learn the basic task of escaping onto a platform. The platform location is varied between trials.[10]

-

-

Hidden Platform Training (Acquisition Phase, Days 2-6):

-

The platform is hidden in a fixed location in one of the four quadrants of the pool.

-

For each trial, the mouse is gently placed into the water facing the pool wall from one of four randomized starting positions.[10]

-

The mouse is allowed a set time (e.g., 60-90 seconds) to find the hidden platform.

-

If the mouse finds the platform, it is allowed to remain there for a short period (e.g., 15-30 seconds). If it fails to find the platform within the allotted time, it is gently guided to it.[10]

-

Several trials are conducted each day with an inter-trial interval.

-

-

Probe Trial (Memory Retention, Day 7):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are recorded as measures of memory retention.

-

-

Data Analysis:

-

Acquisition Phase: Analyze the escape latency and path length over the training days. A significant decrease in these parameters indicates learning.

-

Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants. A significant preference for the target quadrant indicates memory consolidation.

-

In Vivo Measurement of Acetylcholine Levels: Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters, such as acetylcholine, in specific brain regions of freely moving animals.[20][21]

Principle: A small, semi-permeable microdialysis probe is surgically implanted into a specific brain region (e.g., the hippocampus or cortex). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, including acetylcholine, from the extracellular fluid diffuse across the probe's membrane into the aCSF, which is then collected as a dialysate for analysis.[21]

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., a rat or mouse).

-

Using a stereotaxic apparatus, implant a guide cannula directed at the target brain region.[20]

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

Gently insert the microdialysis probe through the guide cannula into the brain.

-

Connect the probe to a syringe pump and perfuse with aCSF, typically containing an AChE inhibitor (like neostigmine) to prevent the degradation of acetylcholine in the sample, at a slow, constant flow rate (e.g., 1-2 µL/min).[20]

-

Allow the system to equilibrate for 60-90 minutes.[20]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Administer the BChE inhibitor via a systemic route (e.g., intraperitoneal injection) or directly into the brain via the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Acetylcholine Analysis:

-

The concentration of acetylcholine in the dialysate samples is typically measured using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[20]

-

-

Data Analysis:

-

Calculate the mean basal acetylcholine concentration from the baseline samples.

-

Express the post-administration acetylcholine levels as a percentage change from the baseline.

-

Signaling Pathways and Experimental Workflows

The discovery of BChE inhibitors involves a multi-step process, and their mechanism of action can be linked to the modulation of key intracellular signaling pathways implicated in neuroprotection and synaptic plasticity.

Workflow for the Discovery of BChE Inhibitors

The process of discovering novel BChE inhibitors typically follows a structured workflow, beginning with the identification of initial hits and progressing through lead optimization and preclinical evaluation.

Caption: Workflow for the discovery of BChE inhibitors.

Reelin Signaling Pathway in Alzheimer's Disease

Reelin is an extracellular matrix protein that plays a crucial role in neuronal migration and synaptic plasticity. Dysregulation of the Reelin signaling pathway has been implicated in the pathophysiology of Alzheimer's disease.

Caption: The Reelin signaling pathway in Alzheimer's disease.

PI3K/AKT Signaling Pathway in Neuroprotection

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, proliferation, and growth. Its activation is considered neuroprotective and is a target for therapeutic intervention in neurodegenerative diseases like Alzheimer's.

Caption: The PI3K/Akt signaling pathway in neuroprotection.

The development of BChE inhibitors represents a promising therapeutic strategy for Alzheimer's disease, particularly as the disease progresses and the role of BChE in acetylcholine regulation and neuropathology becomes more significant. This technical guide has provided a comprehensive overview of the key aspects of BChE inhibitor discovery, from the quantitative assessment of their potency and selectivity to the detailed experimental protocols used for their evaluation. The elucidation of the signaling pathways involved, such as the Reelin and PI3K/Akt pathways, offers further insights into the potential neuroprotective mechanisms of these compounds beyond their primary role in enhancing cholinergic neurotransmission. The continued exploration of selective and potent BChE inhibitors, guided by the methodologies and principles outlined in this guide, holds considerable promise for the development of more effective treatments for Alzheimer's disease.

References

- 1. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 16. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Indirect Role of Butyrylcholine in the Central Nervous System: A Technical Guide Focused on Butyrylcholinesterase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Butyrylcholine, a synthetic choline ester, does not naturally occur within the central nervous system (CNS). Its significance in neuroscience is primarily as a specific substrate for the enzyme butyrylcholinesterase (BuChE), facilitating the study of this enzyme's activity and function. This technical guide provides an in-depth exploration of the role of BuChE in the CNS, thereby indirectly addressing the relevance of this compound. The guide details the distribution and activity of BuChE in various brain regions, its involvement in both physiological and pathological processes, particularly Alzheimer's disease, and its function as a therapeutic target. Detailed experimental protocols for assessing BuChE activity and related cholinergic function are provided, alongside quantitative data and visual representations of key pathways and workflows to support researchers and drug development professionals in this field.

Introduction: this compound as a Tool to Understand Butyrylcholinesterase

While acetylcholine (ACh) is the primary cholinergic neurotransmitter in the CNS, the role of a second cholinesterase, butyrylcholinesterase (BuChE), has garnered increasing attention. This compound serves as a valuable research tool because it is preferentially hydrolyzed by BuChE, allowing for the specific measurement of BuChE activity. In the healthy brain, acetylcholinesterase (AChE) is the predominant enzyme responsible for ACh hydrolysis.[1][2] However, the expression and activity of BuChE become particularly significant in pathological states such as Alzheimer's disease, where AChE levels decline.[3][4]

This guide will focus on the function of BuChE in the CNS, which is the context in which this compound is relevant to neuroscientists. We will explore the distribution of BuChE, its role in cholinergic neurotransmission, its association with neuropathologies, and methodologies for its study.

Butyrylcholinesterase (BuChE) in the Central Nervous System

Distribution and Localization

BuChE is widely distributed throughout the human brain, with notable expression in glial cells (astrocytes and microglia), endothelial cells, and specific neuronal populations.[1][3] Its localization contrasts with that of AChE, which is primarily found in neurons.[3] BuChE immunoreactivity has been detected in all brain regions, with particularly high levels in the hippocampus, temporal neocortex, amygdala, and thalamus.[2][5][6] In the amygdala, the number of BuChE-positive neurons can exceed that of AChE-positive neurons.[2][5]

Role in Cholinergic Neurotransmission

Under normal physiological conditions, BuChE is thought to play a supportive role in regulating ACh levels, particularly in extrasynaptic spaces.[1] It has a lower efficiency for ACh hydrolysis at low concentrations compared to AChE but becomes highly efficient at high ACh concentrations where AChE may be substrate-inhibited.[3] This suggests a role for BuChE in clearing excess ACh during periods of high neuronal activity.[3] Studies in AChE-knockout mice have shown that BuChE can compensate for the absence of AChE, highlighting its capacity to modulate cholinergic signaling.[3]

Involvement in Neuropathology, particularly Alzheimer's Disease

The role of BuChE becomes more prominent in the context of neurodegenerative diseases, especially Alzheimer's disease (AD). In the AD brain, AChE activity progressively decreases, while BuChE activity is either maintained or increases.[3][4] This shift in the AChE/BuChE ratio suggests that BuChE becomes a major contributor to ACh hydrolysis in the AD brain.[4]

Furthermore, BuChE is found to be associated with amyloid-beta (Aβ) plaques and neurofibrillary tangles, the pathological hallmarks of AD.[7][8] The co-localization of BuChE with these pathological structures has led to hypotheses that it may be involved in the maturation of Aβ plaques.[7][8] This makes BuChE a compelling target for therapeutic intervention in AD.

Quantitative Data on BuChE

BuChE Activity in Human Brain Regions

The specific activity of BuChE varies across different regions of the human brain. The following table summarizes representative data on BuChE-associated pathology in different brain regions in the context of Alzheimer's disease, as quantitative data for specific activity in healthy human brain regions is less consistently reported in a comparative format.

| Brain Region | Normal (% Area) | Cognitively Normal with Aβ plaques (% Area) | Alzheimer's Disease (% Area) | Fold Increase (AD vs. NwAβ) |

| Orbitofrontal Cortex | Negligible | ~0.3% | ~2.8% | ~9.3 |

| Entorhinal Cortex | Negligible | ~0.4% | ~2.1% | ~5.3 |

| Amygdala | Negligible | ~0.5% | ~2.0% | ~4.0 |

| Hippocampal Formation | Negligible | ~0.4% | ~1.8% | ~4.5 |

Data adapted from Macdonald et al. (2017), representing the percentage of area covered by BChE-associated pathology.[7][9]

Inhibitor Sensitivities (IC50 Values)

The development of selective BuChE inhibitors is a key area of research for AD therapeutics. The table below provides IC50 values for several common cholinesterase inhibitors against human BuChE.

| Inhibitor | IC50 for human BuChE (nM) | Selectivity |

| Rivastigmine | 238 | Dual Inhibitor |

| Donepezil | 12,800 | AChE Selective |

| Galantamine | 59,200 | AChE Selective |

| Tacrine | 626 | Dual Inhibitor |

| Heptyl-physostigmine | 4.0 | BuChE Selective |

| Cymserine | 50 | BuChE Selective |

| Ethopropazine | 210 | BuChE Selective |

Data compiled from Rakonczay (2003) and other sources.[1][10][11]

Experimental Protocols

Measurement of BuChE Activity using the Ellman Method

This colorimetric assay is a widely used method for determining cholinesterase activity.

Principle: The assay measures the rate of hydrolysis of a thiocholine ester substrate (e.g., S-butyrylthiocholine iodide for BuChE). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 7.4)

-

S-butyrylthiocholine iodide (BTC) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Brain tissue homogenate or other enzyme source

-

Microplate reader

-

96-well microplate

Procedure:

-

Prepare Reagents: Prepare fresh solutions of phosphate buffer, DTNB, and BTC.

-

Sample Preparation: Homogenize brain tissue in an appropriate buffer and centrifuge to obtain a supernatant containing the enzyme.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Phosphate buffer

-

DTNB solution

-

Sample (brain homogenate supernatant)

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate.

-

Initiate Reaction: Add the BTC substrate solution to each well to start the reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Enzyme activity is proportional to this rate and can be calculated using the Beer-Lambert law.

This is a generalized protocol. For specific concentrations and volumes, refer to detailed publications such as Jońca et al. (2015).[12]

In Vivo Measurement of Acetylcholine using Microdialysis

This technique allows for the sampling of extracellular fluid from specific brain regions in living animals to measure neurotransmitter levels.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters and other small molecules in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Materials:

-

Stereotaxic apparatus for surgery

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Analytical system for acetylcholine detection (e.g., HPLC with electrochemical detection or LC-MS/MS)

-

Anesthetized or freely moving animal (typically rat or mouse)

Procedure:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump. A cholinesterase inhibitor (e.g., neostigmine) is often included in the aCSF to prevent the degradation of acetylcholine in the sample.[13][14]

-

Sample Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

-

Analysis: The concentration of acetylcholine in the collected dialysate samples is measured using a sensitive analytical technique like HPLC-ECD or LC-MS/MS.[11][15]

This is a generalized protocol. For specific coordinates and analytical parameters, refer to detailed publications such as Prokai et al.[11]

Butyrylcholinesterase Histochemistry

This method is used to visualize the localization of BuChE activity in brain tissue sections.

Principle: The method is based on the enzymatic hydrolysis of a thiocholine substrate by BuChE. The resulting thiocholine reduces a ferricyanide-copper complex to an insoluble copper ferrocyanide precipitate at the site of enzyme activity. This precipitate can then be visualized directly or intensified.

Materials:

-

Brain tissue sections (fixed and cryoprotected)

-

Maleate buffer

-

Sodium citrate

-

Cupric sulfate

-

Potassium ferricyanide

-

Butyrylthiocholine iodide (substrate)

-

BW284c51 (selective AChE inhibitor)

-

3,3'-Diaminobenzidine (DAB) for signal amplification (optional)

Procedure:

-

Tissue Preparation: Perfuse the animal and fix the brain. Cryoprotect the brain and cut into sections on a microtome or cryostat.[7]

-

Incubation: Incubate the free-floating sections in a solution containing the maleate buffer, sodium citrate, cupric sulfate, potassium ferricyanide, butyrylthiocholine iodide, and a selective AChE inhibitor (BW284c51) to ensure that only BuChE activity is detected.[7]

-

Rinsing: Rinse the sections thoroughly.

-

Visualization: The reaction product can be visualized directly. For enhanced visibility, the signal can be amplified using a DAB reaction.

-

Mounting and Analysis: Mount the stained sections onto slides, coverslip, and examine under a microscope.

This is a generalized protocol. For specific incubation times and reagent concentrations, refer to detailed publications such as Macdonald et al. (2017).[7]

Visualizations

Signaling Pathway

Caption: Cholinergic synapse showing the role of glial BuChE in acetylcholine hydrolysis.

Experimental Workflows

Caption: Workflow for the Ellman method to determine BuChE activity.

Caption: Experimental workflow for in vivo microdialysis of acetylcholine.

Conclusion

While this compound itself is not a native signaling molecule in the CNS, its use as a specific substrate for butyrylcholinesterase has been instrumental in elucidating the role of this enzyme. BuChE emerges as a critical player in cholinergic homeostasis, particularly under pathological conditions such as Alzheimer's disease. Its altered expression and association with hallmark pathologies of AD underscore its potential as both a biomarker and a therapeutic target. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals aiming to further investigate the multifaceted role of butyrylcholinesterase in the central nervous system. Future research focusing on the development of highly selective BuChE inhibitors holds significant promise for novel therapeutic strategies for neurodegenerative disorders.

References

- 1. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatrist.com [psychiatrist.com]

- 3. pnas.org [pnas.org]

- 4. The role of butyrylcholinesterase in the regulation of cognitive dysfunction in minimal hepatic encephalopathy: A potential blood marker of disease evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Neuroanatomical Distribution of Butyrylcholinesterase in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), a serine hydrolase, has long been considered a secondary cholinesterase in the brain, with its primary counterpart, acetylcholinesterase (AChE), taking the lead role in the hydrolysis of acetylcholine. However, a growing body of evidence highlights the significant and distinct neuroanatomical distribution of BChE, suggesting its unique and critical functions in both normal brain physiology and neuropathological conditions, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the neuroanatomical landscape of BChE, detailing its localization across various brain regions and cell types. Furthermore, it presents quantitative data on its expression, outlines key experimental protocols for its study, and visualizes its involvement in relevant signaling pathways.

Data Presentation: Quantitative Distribution of Butyrylcholinesterase

The following table summarizes the quantitative distribution of butyrylcholinesterase immunoreactivity in different regions of the human brain. This data provides a comparative overview of BChE protein levels across key anatomical structures.

| Brain Region | BChE Immunoreactivity (ng/g of tissue) | Reference |

| Cerebellum | 540 | [1] |

| Putamen | 340 | [1] |

| Cerebral Cortex | 240 | [1] |

Note: This data is based on enzyme-linked immunosorbent assays and provides a quantitative measure of BChE protein.

In Alzheimer's disease (AD), there is a significant increase in BChE-associated pathology. A study quantifying the percentage of area covered by BChE pathology in different brain regions of AD patients compared to cognitively normal individuals with amyloid plaques (NwAβ) revealed the following fold increases:

| Brain Region | Fold Increase in BChE Pathology (AD vs. NwAβ) | Reference |

| Orbitofrontal Cortex | 9.3 | [2] |

| Entorhinal Cortex | 4.0 - 5.3 | [2] |

| Amygdala | 4.0 - 5.3 | [2] |

| Hippocampal Formation | 4.0 - 5.3 | [2] |

Neuroanatomical Localization

Regional Distribution

Histochemical and immunohistochemical studies have revealed a distinct and widespread distribution of BChE in the human brain, with notable concentrations in the following regions:

-

Thalamus: BChE staining is particularly intense and widespread in the neurons of the anteroventral, mediodorsal, ventral, lateral, and pulvinar thalamic nuclei. This distribution is complementary to that of AChE, which is more predominant in other thalamic nuclei.

-

Amygdala and Hippocampal Formation: In the amygdala, BChE is primarily found in neurons and their dendritic processes, with up to 10% of neuronal profiles being BChE-positive in the lateral, basolateral, basomedial, central, cortical, and medial amygdaloid nuclei.[3][4] In the hippocampal formation, BChE is also localized to neurons in the polymorphic layer of the dentate gyrus, as well as the stratum oriens and stratum pyramidale of the hippocampus proper.[3][4]

-

Cerebral Cortex: While the overall concentration is lower than in the cerebellum, BChE is present in the temporal neocortex and other cortical areas that receive cholinergic input.[5]

-

Brainstem: Prominent BChE-rich neuronal groups are located in the laterodorsal tegmental nucleus, the pedunculopontine tegmental nucleus, and the dorsal motor nucleus of the vagus.

Cellular and Subcellular Localization

BChE exhibits a distinct cellular and subcellular localization pattern compared to AChE:

-

Neurons: BChE is prominently expressed in the cytoplasm of neuronal cell bodies and their proximal dendrites in the aforementioned brain regions.[3][4] In some neuronal populations, BChE and AChE are colocalized.[3][4]

-

Glial Cells: A significant portion of BChE in the hippocampus and neocortex is found within glial cells, particularly astrocytes, and their processes.[5] This association with glia suggests a role for BChE in modulating cholinergic transmission at the "tripartite synapse."

-

White Matter and Endothelial Cells: BChE is also expressed in white matter and endothelial cells throughout the brain.

-